Home > Products > Screening Compounds P76943 > (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide - 1235705-04-0

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Catalog Number: EVT-2825274
CAS Number: 1235705-04-0
Molecular Formula: C17H24N2O4S2
Molecular Weight: 384.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as SR141716A, is a well-known cannabinoid receptor antagonist. It exhibits inverse agonist activity at the CB1 receptor, meaning it not only blocks the effects of cannabinoid agonists but also actively reduces the basal activity of the receptor. This compound has been extensively studied for its potential therapeutic applications in various conditions, including obesity and drug addiction. [, ]

Relevance: SR141716A shares several key structural features with (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide. Both compounds contain a piperidine ring as a core structural element. Additionally, both compounds feature an amide group connected to the piperidine ring. While SR141716A contains a pyrazole ring, the target compound incorporates a sulfonamide group, both of which are nitrogen-containing heterocycles. The presence of these shared features suggests a potential for similar biological activities or interactions with similar targets. [, ]

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: This compound is a close analog of SR141716A designed to investigate the role of the carboxamide oxygen in the interaction with the CB1 receptor. VCHSR lacks the hydrogen bonding potential at the C3 position compared to SR141716A. Unlike SR141716A, VCHSR acts as a neutral antagonist at the CB1 receptor, indicating that the hydrogen bond between the carboxamide oxygen and lysine 3.28(192) is crucial for the inverse agonism of SR141716A. []

Relevance: While VCHSR lacks the sulfonamide group present in (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, both compounds share the basic biarylpyrazole scaffold and the piperidine ring. Notably, both VCHSR and the target compound feature an aliphatic group attached to a double bond (cyclohexyl in VCHSR and phenyl in the target compound). These similarities highlight the importance of exploring variations in substituents and their impact on the biological activity of compounds within this general structural class. []

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

Compound Description: This compound is a histone deacetylase (HDAC) inhibitor based on a pyrrolo[2,3-d]pyrimidine scaffold. [] It exhibits potent inhibitory activity against various HDACs, including HDACs 1, 2, 3, 6, and 8, with nanomolar IC50 values. Compound B3 shows significant antiproliferative effects against multiple tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells, and its activity is superior to suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor used in cancer treatment. []

Relevance: Compound B3 and (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide share the piperidin-4-ylmethyl moiety attached to an aromatic ring through an amide bond. Both compounds also feature an E-configured double bond, although the substituents attached to the double bond differ. The similarities in these core structural elements suggest a potential for overlapping pharmacological profiles, particularly in the context of anticancer activity. []

(E)-3-(8-(tert-butyl)-3,3-dimethyl-3,11-dihydropyrano[3,2-a]carbazol-5-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)acrylamide (6bd)

Compound Description: This compound is a Claulansine F–donepezil hybrid designed as a multi-target drug for Alzheimer's disease. [] It exhibits potent acetylcholinesterase (AChE) inhibitory activity with a micromolar IC50 value. Compound 6bd demonstrates better neuroprotective effects against oxygen-glucose deprivation/reoxygenation than Claulansine F and exhibits strong free-radical scavenging activity. Importantly, it can cross the blood-brain barrier in vitro. []

Relevance: Although structurally distinct in many aspects, (E)-3-(8-(tert-butyl)-3,3-dimethyl-3,11-dihydropyrano[3,2-a]carbazol-5-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)acrylamide and (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide share the piperidin-4-ylmethyl group linked to an amide bond. Both compounds also incorporate an E-configured double bond, although connected to different ring systems. This shared motif might contribute to similar interactions with biological targets, particularly those involved in neurological pathways, warranting further exploration of the target compound's potential in this area. []

Properties

CAS Number

1235705-04-0

Product Name

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

IUPAC Name

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-phenylethenesulfonamide

Molecular Formula

C17H24N2O4S2

Molecular Weight

384.51

InChI

InChI=1S/C17H24N2O4S2/c20-24(21,13-10-15-4-2-1-3-5-15)18-14-16-8-11-19(12-9-16)25(22,23)17-6-7-17/h1-5,10,13,16-18H,6-9,11-12,14H2/b13-10+

InChI Key

JDZXQPSSIZSILL-JLHYYAGUSA-N

SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.